molecular formula C10H19N3O B1375533 1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one CAS No. 1272668-29-7

1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one

Cat. No.: B1375533
CAS No.: 1272668-29-7
M. Wt: 197.28 g/mol
InChI Key: YOZJAEULIFWWNV-UHFFFAOYSA-N
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Description

1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C₁₀H₁₉N₃O. It is known for its unique structure, which includes a piperazine ring and a cyclobutyl group.

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires further experimental studies, which could include observing the compound’s impact on cell viability, proliferation, differentiation, or other cellular processes.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s conformation and, consequently, its interaction with targets . .

Biochemical Analysis

Biochemical Properties

1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzymes. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation of proteins involved in signaling cascades, thereby altering cellular responses to external stimuli. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, affecting the overall function and health of the cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, depending on the context. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome. Additionally, high doses of this compound may result in toxicity, affecting the overall health and function of the animals .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s role in metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 3-aminocyclobutanamine with 1-acetylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including drug discovery and development.

    Industry: Utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one is unique due to its combination of a piperazine ring and a cyclobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[4-(3-aminocyclobutyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-8(14)12-2-4-13(5-3-12)10-6-9(11)7-10/h9-10H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZJAEULIFWWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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